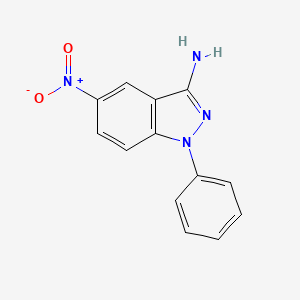

5-nitro-1-phenyl-1H-indazol-3-amine

Overview

Description

“5-nitro-1-phenyl-1H-indazol-3-amine” is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . The molecular formula of this compound is C13H10N4O2 .

Synthesis Analysis

The synthesis of indazole derivatives, including “5-nitro-1-phenyl-1H-indazol-3-amine”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “5-nitro-1-phenyl-1H-indazol-3-amine” is characterized by a pyrazole ring fused to a benzene ring . The molecular formula of this compound is C13H10N4O2, and it has a molecular weight of 254.24 .

Scientific Research Applications

Antiviral Activity

Indazoles, including derivatives of “5-nitro-1-phenyl-1H-indazol-3-amine,” have shown promising antiviral properties. For instance:

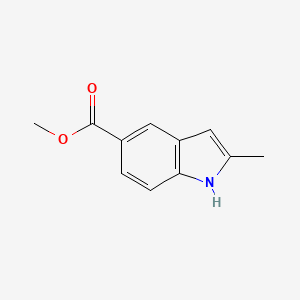

- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibiting inhibitory activity against influenza A .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .

Antitubercular Activity

Indazoles have also been investigated for their antitubercular potential:

- Desai et al. explored (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole. These compounds exhibited in vitro antitubercular activity against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) .

Antiproliferative Activity

N-phenyl-1H-indazole-1-carboxamides, a class of indazole derivatives, were evaluated for their in vitro antiproliferative activities against tumor cell lines from various cancer types .

Other Biological Activities

Indazoles, including “5-nitro-1-phenyl-1H-indazol-3-amine,” possess a wide range of biological properties:

Mechanism of Action

Target of Action

The primary target of 5-nitro-1-phenyl-1H-indazol-3-amine is the Tyrosine-protein kinase JAK2 . This non-receptor tyrosine kinase plays a crucial role in various cellular processes such as cell growth, development, differentiation, and histone modifications .

Mode of Action

It’s known that the indazole structure is an effective hinge-binding fragment . In similar compounds, the indazole moiety binds effectively with the hinge region of tyrosine kinase .

Biochemical Pathways

Given its target, it likely influences pathways involving tyrosine-protein kinase jak2 . This could potentially affect downstream signaling events in both innate and adaptive immunity .

Pharmacokinetics

The compound’s molecular weight is254.24 , which could influence its bioavailability and distribution.

Result of Action

Given its target, it likely influences cell growth, development, and differentiation

properties

IUPAC Name |

5-nitro-1-phenylindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDGFGKXFJXUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319796 | |

| Record name | 5-nitro-1-phenylindazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-nitro-1-phenyl-1H-indazol-3-amine | |

CAS RN |

309944-73-8 | |

| Record name | 5-nitro-1-phenylindazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B3023126.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3023136.png)

![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3023137.png)

![7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023138.png)